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Compound of Interest

Compound Name: Secologanic acid

Cat. No.: B2455168

Introduction

Secologanic acid is a key iridoid monoterpene that serves as a critical precursor for the
biosynthesis of numerous valuable monoterpenoid indole alkaloids (MIAS), including the
anticancer agents vinblastine and vincristine, and the antihypertensive compound reserpine.
Traditional production relies on extraction from plant sources, which often suffers from low
yields and complex purification processes. Cell-free biosynthesis systems offer a powerful
alternative, providing a rapid, flexible, and controllable environment for producing complex
natural products by harnessing the cell's transcriptional and translational machinery without the
constraints of a living cell.[1][2] This approach allows for direct access to the reaction
environment, enabling precise optimization of enzyme concentrations, substrate feeding, and
cofactor regeneration, thereby overcoming issues of product toxicity and metabolic burden
often encountered in in-vivo systems.[3]

These notes provide a comprehensive overview and detailed protocols for the cell-free
production of secologanic acid, leveraging an Escherichia coli-based cell-free protein
synthesis (CFPS) platform to express the multi-enzyme biosynthetic pathway.

The Biosynthetic Pathway to Secologanic Acid

The biosynthesis of secologanic acid from the common monoterpene precursor geraniol is a
complex, multi-step enzymatic cascade. The pathway involves a series of oxidations,
cyclization, glycosylation, and hydroxylations to construct the iridoid scaffold, culminating in an
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oxidative ring-cleavage to form the final product. The pathway is shared with the biosynthesis
of secologanin, differing only in the final enzymatic steps.[4]

The key enzymatic steps are:
e Geraniol 10-hydroxylase (G10H): A cytochrome P450 enzyme that oxidizes geraniol.

e 10-Hydroxygeraniol oxidoreductase (10HGO): An alcohol dehydrogenase that performs
further oxidation.

« Iridoid synthase (ISY): Catalyzes the reductive cyclization to form the core iridoid ring
structure.[5]

o 7-Deoxyloganetic acid glucosyltransferase (7DLGT): A glycosyltransferase that attaches a
glucose moiety.

o 7-Deoxyloganic acid 7-hydroxylase (7DLH): A second cytochrome P450 enzyme that
hydroxylates the iridoid core.

e Loganic acid O-methyltransferase (LAMT): Methylates loganic acid to form loganin
(precursor to secologanin).[6]

e Secologanic Acid Synthase (SLAS): A cytochrome P450 (CYP72A subfamily) that catalyzes
the oxidative cleavage of loganic acid to form secologanic acid. Alternatively, Secologanin
Synthase (SLS) converts loganin to secologanin.[4]

/l Nodes for Substrates/Products sub_geraniol [label="Geraniol", fillcolor="#F1F3F4",
fontcolor="#202124"]; sub_100hg [label="10-Hydroxygeraniol", fillcolor="#F1F3F4",
fontcolor="#202124"]; sub_8oxo [label="8-Oxogeranial”, fillcolor="#F1F3F4",
fontcolor="#202124"]; sub_nep [label="Nepetalactol", fillcolor="#F1F3F4",
fontcolor="#202124"]; sub_iridotrial [label="Iridotrial", fillcolor="#F1F3F4",
fontcolor="#202124"]; sub_7dlga [label="7-Deoxyloganetic Acid", fillcolor="#F1F3F4",
fontcolor="#202124"]; sub_7dla [label="7-Deoxyloganic Acid", fillcolor="#F1F3F4",
fontcolor="#202124"]; sub_la [label="Loganic Acid", fillcolor="#FBBCO05", fontcolor="#202124",
shape=ellipse]; sub_loganin [label="Loganin", fillcolor="#F1F3F4", fontcolor="#202124"];
sub_seco_acid [label="Secologanic Acid", fillcolor="#34A853", fontcolor="#FFFFFF",
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shape=Mdiamond]; sub_seco [label="Secologanin”, fillcolor="#4285F4", fontcolor="#FFFFFF",
shape=Mdiamond];

// Nodes for Enzymes enz_g10h [label="G10H\n(CYP76B6)", shape=rectangle,
fillcolor="#EA4335", fontcolor="#FFFFFF"]; enz_10hgo [label="10HGQO", shape=rectangle,
fillcolor="#EA4335", fontcolor="#FFFFFF"]; enz_isy [label="ISY", shape=rectangle,
fillcolor="#EA4335", fontcolor="#FFFFFF"]; enz_io [label="10\n(Iridoid Oxidase)",
shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; enz_7dIgt [label="7DLGT",
shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; enz_7dIh
[label="7DLH\n(CYP72A224)", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"];
enz_lamt [label="LAMT", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"];
enz_slas [label="SLAS\n(CYP72A)", shape=rectangle, fillcolor="#34A853",
fontcolor="#FFFFFF"]; enz_sls [label="SLS\n(CYP72A1)", shape=rectangle,
fillcolor="#4285F4", fontcolor="#FFFFFF"];

I/l Pathway Flow sub_geraniol -> enz_g10h [arrowhead=none]; enz_g10h -> sub_100hg;
sub_100hg -> enz_10hgo [arrowhead=none]; enz_10hgo -> sub_8oxo; sub_8oxo -> enz_isy
[arrowhead=none]; enz_isy -> sub_nep; sub_nep -> enz_io [arrowhead=none]; enz_io ->
sub_iridotrial; sub_iridotrial -> sub_7dlga [label="Oxidation"]; sub_7dlga -> enz_7dIgt
[arrowhead=none]; enz_7dIgt -> sub_7dla [label="+ UDP-Glucose"]; sub_7dla -> enz_7dlh
[arrowhead=none]; enz_7dlh -> sub_la; sub_la -> enz_slas [arrowhead=none,
color="#34A853"]; enz_slas -> sub_seco_acid [color="#34A853"]; sub_la -> enz_lamt
[arrowhead=none, color="#5F6368"]; enz_lamt -> sub_loganin [label="+ SAM",
color="#5F6368"]; sub_loganin -> enz_sls [arrowhead=none, color="#4285F4"]; enz_sls ->
sub_seco [color="#4285F4"];

/I Invisible edges for alignment {rank=same; enz_g10h; enz_10hgo; enz_isy; enz_io; enz_7dIgt;
enz_7dlh;} {rank=same; enz_lamt; enz_slas; enz_sls;} } Caption: Enzymatic pathway for
Secologanic Acid and Secologanin.

Data Presentation

While specific quantitative data for the cell-free biosynthesis of secologanic acid is not yet
widely published, data from analogous cell-free systems producing other complex secondary
metabolites demonstrate the high potential of this platform. The following table summarizes
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representative production titers achieved in cell-free systems, which can serve as a benchmark
for developing a secologanic acid production process.

Cell-Free ) .

Product Precursor(s) Titer Achieved Reference
System
Purified )

Nepetalactol Geraniol ~1g/L [7]
Enzymes

_ E. coli S30

Limonene Glucose >15g/L [8]

Extract

Tobacco BY-2

Betanin Tyrosine 555 pg/mL [1][2]
Lysate
L PUREXxpress ]
Indigoidine Glutamine 62 mg/L [2]
System
Protocols

The following protocols outline a comprehensive workflow for the production of secologanic
acid using an E. coli-based cell-free system. The process begins with the preparation of a
translationally active cell extract, followed by the parallel synthesis of all required biosynthetic
enzymes, and culminates in a one-pot reaction to produce the target molecule.

// Nodes dna [label="1. Gene Synthesis &\nPlasmid Construction\n(Codon-optimized for E.
coli)"]; lysate_prep [label="2. E. coli S30\nLysate Preparation”, fillcolor="#FBBC05"]; cfps
[label="3. Cell-Free Protein Synthesis (CFPS)\n(Parallel expression of each enzyme)"];
enzyme_1 [label="Enzyme 1 (G10H)", shape=ellipse, fillcolor="#FFFFFF"]; enzyme_2
[label="Enzyme 2 (10HGO)", shape=ellipse, fillcolor="#FFFFFF"]; enzyme_n [label="Enzyme n
(SLAS)", shape=ellipse, fillcolor="#FFFFFF"]; one_pot [label="4. One-Pot Biosynthesis
Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="5. Product Extraction\n&
Analysis (LC-MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; result [label="Secologanic
Acid", shape=Mdiamond, fillcolor="#FFFFFF", style=filled];

// Edges dna -> cfps; lysate_prep -> cfps; cfps -> {enzyme_1, enzyme_2, enzyme_n}
[style=dashed]; {enzyme_1, enzyme_2, enzyme_n} -> one_pot; one_pot -> analysis; analysis -
> result; } Caption: Experimental workflow for cell-free secologanic acid production.
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Protocol 1: Preparation of E. coli S30 Extract

This protocol describes the preparation of a translationally active S30 cell extract from E. coli
BL21 (DES3), adapted from established methods.[9][10][11]

Materials:

E. coli strain BL21 (DE3)

e 2xYT Medium (16 g/L tryptone, 10 g/L yeast extract, 5 g/L NaCl)

e S30 Buffer A: 10 mM Tris-acetate (pH 8.2), 14 mM Mg(OAc)z, 60 mM KOAc, 1 mM DTT
» S30 Buffer B: Same as S30 Buffer A, but without DTT.

e French press or high-pressure homogenizer

» Refrigerated centrifuges

Procedure:

o Cell Culture: Inoculate 1 L of 2xYT medium with an overnight culture of E. coli BL21 (DE3).
Grow cells at 37°C with vigorous shaking (250 rpm) to an ODeoo of 3.0-4.0.

o Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

e Washing: Wash the cell pellet three times with ice-cold S30 Buffer A. For each wash,
resuspend the pellet thoroughly and centrifuge at 5,000 x g for 15 minutes at 4°C. After the
final wash, weigh the wet cell paste and store at -80°C if not proceeding immediately.

o Cell Lysis: Resuspend the cell paste in 1.2 mL of S30 Buffer A per gram of wet cells. Lyse the
cells by passing them through a pre-chilled French press twice at a constant pressure of
20,000 psi. Keep the lysate on ice at all times.

 Clarification: Centrifuge the crude lysate at 30,000 x g for 30 minutes at 4°C. Carefully collect
the supernatant, avoiding the pellet and any floating lipid layer. Centrifuge the collected
supernatant again under the same conditions to ensure complete removal of cell debris.[12]
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o Run-off Reaction (Pre-incubation): To the final supernatant, add 0.3 volumes of a pre-
incubation mix [293 mM Tris-OAc (pH 8.2), 9.2 mM Mg(OAc)z, 13.2 mM ATP, 84 mM PEP,
4.4 mM DTT, 40 uM of each amino acid]. Incubate the mixture with gentle shaking at 37°C
for 80 minutes to degrade endogenous DNA and mRNA.[9]

» Dialysis: Dialyze the extract against 50 volumes of S30 Buffer B at 4°C. Perform four
changes of buffer, each for 45 minutes.

e Final Spin & Storage: Centrifuge the dialyzed extract at 4,000 x g for 10 minutes at 4°C to
remove any precipitates. Aliquot the final S30 extract supernatant, flash-freeze in liquid
nitrogen, and store at -80°C.

Protocol 2: Cell-Free Expression of Secologanic Acid
Pathway Enzymes

This protocol details the synthesis of each enzyme in the pathway using the prepared S30
extract. Reactions should be run in parallel for each enzyme.

Materials:
e Prepared S30 Extract

o Expression plasmids containing codon-optimized genes for each pathway enzyme (e.g.,
G10H, 10HGO, ISY, etc.) under a T7 promoter.

» Reaction Mix Components (final concentrations given): 57 mM HEPES-KOH (pH 8.2), 1.2
mM ATP, 0.85 mM each of GTP, UTP, CTP, 110 mM phosphoenolpyruvate (PEP), 2 mM DTT,
1.5 mM each of 20 amino acids, 2% PEG-8000, 90 mM potassium glutamate, 80 mM
ammonium acetate, 12 mM magnesium acetate.[10]

e T7 RNA Polymerase
Procedure:

» Reaction Assembly: On ice, combine the reaction mix components, T7 RNA polymerase
(final concentration ~100 pg/mL), and plasmid DNA (~10 pg/mL).
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e Add Extract: Add the S30 extract to constitute 25-30% of the final reaction volume (e.g., 7.5
uL for a 25 pL reaction).

¢ [ncubation: Incubate the reactions at 37°C for 4-6 hours.

o Storage: After incubation, place the reactions on ice. These crude lysates, now enriched with
the synthesized enzymes, can be used directly in the one-pot biosynthesis reaction or stored
at -80°C.

Protocol 3: One-Pot Cell-Free Biosynthesis of
Secologanic Acid

This protocol describes the assembly of the complete biosynthetic pathway in a single reaction
vessel.

Materials:
o Crude CFPS reaction lysates for each of the ~8 pathway enzymes.
o Cofactor & Substrate Mix (suggested starting final concentrations):
o Geraniol: 1-5 mM (as starting substrate)
o NADPH: 2-4 mM (for P450s and reductases)
o UDP-Glucose: 2 mM (for 7DLGT)
o S-Adenosyl methionine (SAM): 1-2 mM (for LAMT, if loganin pathway is tested)
o ATP: 2 mM (for energy)

o An NADPH regeneration system (e.g., glucose-6-phosphate and G6P-dehydrogenase) is
highly recommended for P450 activity.

¢ Reaction Buffer: 100 mM Potassium Phosphate buffer (pH 7.5)

Procedure:
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Combine Enzymes: In a microfuge tube, combine equal volumes of the crude CFPS lysates

for each enzyme of the pathway. The exact ratio may require optimization.

e Add Cofactors and Substrate: Add the Cofactor & Substrate Mix to the combined enzyme
lysates.

 Incubation: Incubate the one-pot reaction at 30°C for 12-24 hours with gentle shaking.

e Quench and Extract: Stop the reaction by adding an equal volume of ice-cold methanol or
ethyl acetate. Vortex vigorously and centrifuge to pellet precipitated proteins. Collect the
supernatant for analysis.

Protocol 4: LC-MS/MS Analysis of Secologanic Acid

Analysis and quantification of the product can be performed using Liquid Chromatography-
Mass Spectrometry.

Procedure:

o Sample Preparation: Use the supernatant collected from the quenching step of Protocol 3. If
necessary, dry the sample under nitrogen and resuspend in a smaller volume of 50%
methanol.

o Chromatography: Separate the metabolites using a C18 reverse-phase HPLC column with a
water/acetonitrile gradient (both containing 0.1% formic acid).

o Mass Spectrometry: Analyze the eluent using an ESI-MS/MS system in negative ion mode.

» Quantification: Monitor for the specific mass transition of secologanic acid. Quantification
can be achieved by comparing the peak area to a standard curve generated with an
authentic secologanic acid standard.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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